Dixyrazine, also known as UCB-3412, is a phenothiazine derivative classified as a neuroleptic drug. [] It is primarily studied for its potential antiemetic, anxiolytic, and sedative properties. Dixyrazine's role in scientific research encompasses exploring its effects on various physiological systems, its interactions with other drugs, and its potential therapeutic benefits in specific conditions.
Dixyrazine, also known as dixypazin (oxalate), is a member of the phenothiazine class of compounds, primarily recognized for its neuroleptic and antihistaminic properties. Introduced in Germany in 1969, it is utilized in various therapeutic contexts, including as an anxiolytic and antipsychotic medication. The typical dosage ranges from 12.5 mg to 75 mg per day, depending on the clinical indication and patient response .
Dixyrazine is classified as a typical antipsychotic within the phenothiazine group. This classification is significant as it indicates its mechanism of action primarily involves dopamine receptor antagonism, which is a common feature among many antipsychotic medications. The compound is marketed under several brand names, including Ansiolene, Esocalm, Esucos, Metronal, and Roscal .
The synthesis of dixyrazine involves a multi-step process starting from phenothiazine. The initial step includes the sodamide alkylation of phenothiazine with 1-bromo-3-chloro-2-methylpropane to yield 10-(3-chloro-2-methylpropyl)phenothiazine. This intermediate undergoes further alkylation with 1-[2-(2-hydroxyethoxy)ethyl]piperazine to complete the synthesis of dixyrazine .
Key steps in the synthesis include:
This synthesis pathway highlights the complexity involved in producing dixyrazine and emphasizes the importance of controlling reaction conditions to maximize yield and purity .
Dixyrazine has a complex molecular structure characteristic of phenothiazines. Its molecular formula is , which corresponds to a molecular weight of approximately 394.95 g/mol. The structure features a phenothiazine core with various substituents that contribute to its pharmacological activity.
The structural representation can be summarized as follows:
This structural configuration is crucial for its interaction with neurotransmitter receptors in the brain, particularly dopamine receptors, which are implicated in psychiatric disorders .
Dixyrazine undergoes various chemical reactions typical for phenothiazines, including oxidation and alkylation reactions. The compound's reactivity can be attributed to the presence of functional groups that facilitate these transformations.
Notable reactions include:
These reactions are essential for developing derivatives that may enhance therapeutic efficacy or reduce side effects .
The primary mechanism of action for dixyrazine involves antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, dixyrazine exerts antipsychotic effects, which are beneficial in treating conditions such as schizophrenia and acute psychosis.
Additionally, it exhibits antihistaminic properties by blocking H1 histamine receptors, contributing to its anxiolytic effects. This dual action makes it valuable in managing both psychotic symptoms and anxiety disorders .
Dixyrazine exhibits several physical and chemical properties that are relevant for its pharmaceutical use:
These properties influence its formulation into dosage forms such as tablets or injections .
Dixyrazine is primarily used in psychiatry as an antipsychotic medication for managing schizophrenia and other psychotic disorders. Its anxiolytic properties also make it useful for treating anxiety-related conditions. Additionally, research continues into its potential applications in other areas such as:
The ongoing research aims to uncover new therapeutic uses for dixyrazine while optimizing its safety profile .
Dixyrazine (development code UCB-3412) was first synthesized and introduced in Germany in 1969 as part of ongoing structural refinements of phenothiazine derivatives [1] [4]. Its development followed the seminal discovery of chlorpromazine in the 1950s, representing an effort to optimize the side effect profile while retaining antipsychotic efficacy. The compound emerged during a period of intensive neuropsychopharmacological research aimed at expanding therapeutic options for psychotic disorders [10]. Patent literature from 1961 (GB861420) documents early synthetic routes, though commercial production commenced nearly a decade later [1]. While never attaining first-line therapeutic status globally, dixyrazine maintained a presence in several European formularies through the late 20th century, particularly for management of schizophrenia and severe agitation [5].
Dixyrazine is classified pharmacotherapeutically as a first-generation or typical antipsychotic, specifically within the phenothiazine subgroup characterized by piperazine-containing side chains [1] [10]. The World Health Organization assigns it the code N05AB01, aligning it structurally and mechanistically with compounds like perphenazine and fluphenazine [1] [4]. Phenothiazines broadly segregate into three subclasses based on side-chain chemistry:
Dixyrazine falls into the piperazine subgroup, which generally exhibits higher dopaminergic affinity and lower propensity for sedation compared to aliphatic variants, yet maintains greater anticholinergic effects than high-potency butyrophenones like haloperidol [10]. Its classification as a low-potency typical antipsychotic reflects its balanced receptor affinity profile, distinguishing it from high-potency D₂-selective agents [2] [3].
Table 1: Phenothiazine Subclassification by Side Chain Chemistry
Subclass | Prototype Agents | Key Pharmacological Features |
---|---|---|
Aliphatic | Chlorpromazine | Moderate D₂ affinity; pronounced sedation & hypotension |
Piperidine | Thioridazine | Moderate D₂ affinity; strong antimuscarinic effects |
Piperazine | Dixyrazine, Fluphenazine | Higher D₂ affinity; reduced sedation; increased EPS risk |
Dixyrazine's molecular structure incorporates distinctive features that confer unique binding properties among neuroleptics:
The compound’s structural formula is represented by the SMILES notation: CC(CN1CCN(CCOCCO)CC1)CN1c2ccccc2Sc2ccccc12
and the InChIKey MSYUMPGNGDNTIQ-UHFFFAOYSA-N
[6].
Table 2: Structural Comparison of Representative Piperazine Phenothiazines
Compound | Substituent at Piperazine Nitrogen | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|
Fluphenazine | -COCH₂CH₂OH | 437.5 | Fluorinated ring; hydroxethyl ester |
Perphenazine | -CH₂CH₂OH | 403.9 | Hydroxyethyl group |
Dixyrazine | -CH₂CH₂OCH₂CH₂OH | 427.6 | Ethoxyethanol extension; chiral center |
Dixyrazine exhibits a multi-receptor antagonism profile that underlies its clinical effects:
Table 3: Receptor Affinity Profile of Dixyrazine
Receptor Type | Primary Action | Functional Consequence | Relative Affinity |
---|---|---|---|
D₂ Dopamine | Antagonism | Antipsychotic effect (positive symptoms) | High |
5-HT₂ₐ Serotonin | Antagonism | Mood stabilization; EPS reduction | Moderate |
M₁ Muscarinic | Antagonism | Anticholinergic effects; EPS protection | High |
H₁ Histamine | Antagonism | Sedation; anti-anxiety effects | Moderate |
α₁ Adrenergic | Antagonism | Vasodilation; hypotension risk | Moderate |
Experimental research indicates additional physiological activities:
The pharmacological uniqueness of dixyrazine lies in its balanced receptor affinity profile—bridging the gap between high-potency D₂ antagonists with significant EPS liability and low-potency phenothiazines with pronounced sedation. Its piperazine-ethanol configuration facilitates both central penetration and sustained receptor binding, while the extended hydrophilic tail may confer reduced lipid solubility compared to chlorpromazine analogs, potentially influencing distribution kinetics [1] [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7